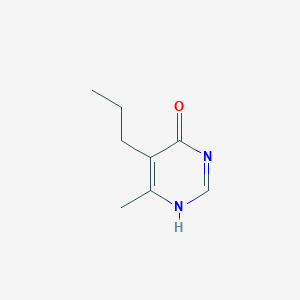

6-Methyl-5-propyl-4(1H)-pyrimidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJIFHDSCLQUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CNC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146199 |

Source

|

| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103980-68-3 |

Source

|

| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-methyl-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-5-propyl-3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-propyl-4(1H)-pyrimidinone

Introduction: The Significance of Pyrimidinone Scaffolds in Drug Discovery

The pyrimidinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural products, such as nucleobases, and in a wide array of synthetic therapeutic agents underscores its importance. Pyrimidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects. The specific substitution pattern on the pyrimidinone ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets.

6-Methyl-5-propyl-4(1H)-pyrimidinone is a member of this important class of heterocyclic compounds. A thorough understanding of its physicochemical properties is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules. Properties such as solubility, pKa, and stability directly influence a compound's ADME (absorption, distribution, metabolism, and excretion) profile, and consequently its bioavailability and efficacy.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed, field-proven experimental protocols for the determination of key parameters that are not yet publicly available. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this promising molecule.

Chemical Identity and Core Properties

The fundamental identification and basic physical properties of this compound are summarized below. This information serves as the foundation for all further experimental work.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 6-Methyl-5-propylpyrimidin-4(1H)-one, 6-methyl-5-propyl-4-hydroxypyrimidine | [3] |

| CAS Number | 103980-68-3 | [4] |

| Molecular Formula | C₈H₁₂N₂O | [3] |

| Molecular Weight | 152.2 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 119-123 °C | [3][4] |

| Boiling Point | 239.1 ± 23.0 °C (Predicted) | [3] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of this compound and for identifying potential impurities. While a complete, published dataset for this specific molecule is not currently available, the following sections outline the standard methodologies for acquiring and interpreting the necessary spectra, based on established principles for pyrimidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for a complete characterization.

Predicted ¹H NMR Chemical Shifts: Based on the structure of this compound, the following proton signals are expected. The exact chemical shifts will be dependent on the solvent used.

-

Propyl Group (CH₃-CH₂-CH₂-) :

-

A triplet corresponding to the terminal methyl (CH₃) protons.

-

A sextet for the central methylene (CH₂) protons.

-

A triplet for the methylene (CH₂) protons adjacent to the pyrimidinone ring.

-

-

Methyl Group (-CH₃) : A singlet for the methyl protons attached to the pyrimidinone ring.

-

Ring Proton : A singlet for the proton on the pyrimidinone ring.

-

NH Proton : A broad singlet for the amide proton, which may be exchangeable with D₂O.

Predicted ¹³C NMR Chemical Shifts: The carbon skeleton of the molecule would give rise to distinct signals.

-

Propyl Group Carbons : Three distinct signals.

-

Methyl Carbon : One signal.

-

Pyrimidinone Ring Carbons : Four signals, including a carbonyl carbon at the most downfield chemical shift.

Experimental Protocol for NMR Analysis:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing and Interpretation : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on their chemical shifts and comparison with predicted values or data from similar structures.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands:

-

N-H Stretching : A broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretching : Bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl groups.

-

C=O Stretching : A strong, sharp absorption band around 1650-1700 cm⁻¹, characteristic of the amide carbonyl group in the pyrimidinone ring.

-

C=C and C=N Stretching : Bands in the 1500-1650 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation : For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition : Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation.

-

Molecular Ion Peak (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.2).

-

Fragmentation Pattern : The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for alkyl-substituted heterocycles include the loss of alkyl radicals. For this compound, fragments corresponding to the loss of a methyl or propyl group may be observed.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

-

Ionization : Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and will likely yield a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation.

-

Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in various media is a critical parameter that influences its absorption and distribution in biological systems. While qualitative data suggests that this compound is slightly soluble in chloroform and methanol, quantitative determination in pharmaceutically relevant solvents is necessary.[3]

Experimental Protocol for Thermodynamic Solubility Determination:

This method determines the equilibrium solubility of a compound.

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol) in a sealed vial.

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting : Express the solubility in units of mg/mL or µM.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different physiological environments, such as the stomach and intestines. For this compound, a predicted pKa of 9.62±0.50 suggests it is a weak base.[3] Experimental verification is essential.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation : Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).

-

Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately determine the equivalence point.

Stability Assessment

Evaluating the chemical stability of this compound under various conditions (e.g., pH, temperature, light) is critical for determining its shelf-life and potential degradation pathways.

Experimental Protocol for pH-Dependent Stability Study:

-

Sample Preparation : Prepare solutions of the compound in a series of buffers with different pH values (e.g., pH 2, 7.4, and 9).

-

Incubation : Store the solutions at a controlled temperature (e.g., 37 °C) and protect them from light.

-

Time-Point Analysis : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quantification : Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.

-

Data Analysis : Plot the concentration of the compound versus time for each pH condition to determine the degradation rate.

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for further development in medicinal chemistry. This guide has summarized its known physicochemical properties and provided a framework of robust, standardized protocols for the experimental determination of its complete physicochemical profile. The generation of comprehensive, high-quality data on its solubility, pKa, stability, and spectroscopic characteristics is a crucial next step. These data will not only provide a deeper understanding of the molecule's intrinsic properties but will also be indispensable for guiding its future applications in drug discovery and development.

References

-

Pharmaffiliates. This compound.

-

TCI Chemicals. This compound.

- Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry, 2009, 6(S1), S41-S46.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

ChemicalBook. This compound.

-

Smolecule. Buy this compound.

- Gottlieb, H.E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(4), 661-667.

-

Benchchem. This compound.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-propyl-4(1H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methyl-5-propyl-4(1H)-pyrimidinone, a heterocyclic compound of interest in medicinal chemistry. The pyrimidinone scaffold is a core structural motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. This document outlines a plausible and efficient synthetic route based on the Biginelli reaction, detailing the underlying chemical principles and experimental protocol. Furthermore, a thorough guide to the structural elucidation and characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrimidinone derivatives and for professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring system is a fundamental building block in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which form the genetic blueprint of life. The 4(1H)-pyrimidinone core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 4(1H)-pyrimidinone have demonstrated a broad spectrum of therapeutic properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities[1]. The substituents on the pyrimidinone ring play a crucial role in modulating the pharmacological profile of these compounds. The title compound, this compound, with its specific alkyl substitution pattern, represents a valuable target for synthesis and biological evaluation.

Synthetic Strategy: A Modified Biginelli Reaction Approach

The synthesis of this compound can be efficiently achieved through a variation of the classic Biginelli reaction. The Biginelli reaction is a one-pot, three-component condensation reaction that typically involves an aldehyde, a β-ketoester, and urea, catalyzed by an acid[2][3]. This multicomponent approach is highly valued for its atom economy and operational simplicity[4].

For the synthesis of our target molecule, the required precursors are:

-

β-Ketoester: Ethyl 2-propylacetoacetate

-

Aldehyde: Formaldehyde (or a suitable synthetic equivalent like paraformaldehyde)

-

Urea Source: Urea

Rationale for Precursor Selection and Reaction Mechanism

The choice of ethyl 2-propylacetoacetate provides the propyl group at the 5-position and the acetyl group that will form part of the pyrimidinone ring. Formaldehyde serves as the one-carbon electrophile that will become the C2 of the pyrimidinone ring. Urea provides the two nitrogen atoms and the carbonyl group of the final heterocyclic system.

The reaction mechanism, catalyzed by an acid (e.g., HCl, H₂SO₄, or a Lewis acid), is believed to proceed through a series of key steps[2][5]:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of urea and formaldehyde to form an N-acyliminium ion intermediate.

-

Nucleophilic Addition: The enol form of ethyl 2-propylacetoacetate acts as a nucleophile and attacks the electrophilic iminium ion.

-

Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via a nucleophilic attack of the terminal amino group onto the ketone carbonyl. Subsequent dehydration leads to the formation of the dihydropyrimidinone ring.

-

Oxidation (or Tautomerization): The initially formed dihydropyrimidinone can potentially be oxidized to the aromatic 4(1H)-pyrimidinone. However, in the absence of an external oxidizing agent, the final product is more likely the tautomerically stable 4(1H)-pyrimidinone form.

Synthesis of the Key Precursor: Ethyl 2-propylacetoacetate

Ethyl 2-propylacetoacetate is not as commonly available as ethyl acetoacetate and may need to be synthesized. A standard method for its preparation is the alkylation of ethyl acetoacetate. This involves the deprotonation of the active methylene group of ethyl acetoacetate with a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate, followed by nucleophilic substitution with a propyl halide (e.g., 1-bromopropane).

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established Biginelli reaction procedures. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

Ethyl 2-propylacetoacetate

-

Paraformaldehyde

-

Urea

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-propylacetoacetate (1 equivalent), paraformaldehyde (1.2 equivalents), and urea (1.5 equivalents) in absolute ethanol.

-

To this stirred suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization and Structural Elucidation

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C6-Methyl) | ~2.2 - 2.5 | Singlet (s) | 3H |

| -CH₂- (Propyl, adjacent to ring) | ~2.4 - 2.7 | Triplet (t) | 2H |

| -CH₂- (Propyl, middle) | ~1.5 - 1.8 | Sextet | 2H |

| -CH₃ (Propyl, terminal) | ~0.9 - 1.1 | Triplet (t) | 3H |

| N-H (Ring) | ~10.0 - 12.0 (broad) | Singlet (s) | 1H |

| C2-H (Ring) | ~7.5 - 8.0 | Singlet (s) | 1H |

¹³C NMR Spectroscopy (Carbon-13 NMR): The ¹³C NMR spectrum will indicate the number of different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C4) | ~160 - 165 |

| C2 | ~145 - 150 |

| C6 | ~155 - 160 |

| C5 | ~110 - 115 |

| -CH₃ (C6-Methyl) | ~20 - 25 |

| -CH₂- (Propyl, adjacent to ring) | ~25 - 30 |

| -CH₂- (Propyl, middle) | ~20 - 25 |

| -CH₃ (Propyl, terminal) | ~13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3100 - 3300 | Broad |

| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide) | 1650 - 1690 | Strong, Sharp |

| C=C and C=N Stretch (Ring) | 1550 - 1650 | Medium to Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound (C₈H₁₂N₂O), the expected molecular weight is approximately 152.19 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 152.

-

Loss of Propyl Radical ([M-C₃H₇]⁺): A significant fragment at m/z = 109, resulting from the cleavage of the propyl group.

-

Loss of Ethylene from Propyl Group ([M-C₂H₄]⁺): A fragment at m/z = 124 via a McLafferty-type rearrangement if sterically feasible, or simple fragmentation.

-

Loss of a Methyl Radical ([M-CH₃]⁺): A fragment at m/z = 137 from the loss of the C6-methyl group.

-

Ring Fragmentation: Characteristic fragmentation of the pyrimidinone ring, potentially involving the loss of CO, HCN, or other small neutral molecules[6][7].

Diagram of the Characterization Workflow:

Caption: Workflow for the analytical characterization of the target compound.

Conclusion

This technical guide has detailed a robust and efficient methodology for the synthesis of this compound, leveraging the principles of the Biginelli multicomponent reaction. The provided experimental protocol offers a clear and actionable pathway for the preparation of this target molecule. Furthermore, the comprehensive characterization plan, encompassing NMR, IR, and Mass Spectrometry, establishes a framework for the rigorous structural verification and purity assessment of the synthesized compound. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological properties of novel pyrimidinone derivatives, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

-

PrepChem. (n.d.). Synthesis of ethyl 2-propargyl-2-isopropylacetoacetate. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 24). Biginelli Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Retrieved from [Link]

-

Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.

- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-12.

- Li, J., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(10), 5983-5987.

- Raman, N., et al. (2011). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of the Korean Chemical Society, 55(4), 644-648.

- Bálint, E., et al. (2018).

- Das, B., et al. (2007). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.

- Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(iii), 228-236.

- Chelucci, G., et al. (2010).

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

- Bouyahya, A., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(4), 315-322.

- Li, J., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12, 5983-5987.

- Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1982). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1806-1811.

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 552-555.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- ResearchGate. (2023).

- Bhatt, C. A., Rakeshkumar, & Vyas, K. B. (2021). Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea. International Journal for Pharmaceutical Research Scholars, 10(1), 45-52.

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

- Wang, D., et al. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐one Tautomers.

-

San Jose State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

- Chemistry for everyone. (2024, February 18).

- Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems [Video]. YouTube.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

The Synthesis of Pyrimidinones: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The quest for efficient and versatile methods to construct this valuable heterocyclic motif has driven over a century of synthetic innovation. This technical guide provides a comprehensive exploration of the history and evolution of pyrimidinone synthesis, from its classical foundations to the sophisticated and sustainable methodologies of the modern era. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer a comparative analysis of different synthetic strategies to empower researchers in the rational design and execution of pyrimidinone synthesis.

The Dawn of Pyrimidinone Synthesis: The Classical Reactions

The late 19th century witnessed the birth of two seminal reactions that laid the groundwork for pyrimidinone chemistry: the Pinner synthesis and the Biginelli reaction. These methods, while foundational, often contended with limitations such as harsh reaction conditions and modest yields.

The Pinner Pyrimidine Synthesis (1884)

First described by Adolf Pinner, this method involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a strong base.[3][4] This approach provides access to a variety of substituted pyrimidines and pyrimidinones.

The Pinner synthesis relies on the nucleophilic character of the amidine and the electrophilic nature of the dicarbonyl compound. The base is crucial for deprotonating the dicarbonyl compound, forming an enolate that initiates the cyclization cascade. The choice of solvent and temperature is critical to manage the reactivity of the intermediates and prevent side reactions.

The reaction proceeds through the initial formation of an enamine intermediate from the 1,3-dicarbonyl compound and the amidine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinone ring.

Caption: A simplified workflow of the Pinner Pyrimidine Synthesis.

The Biginelli Reaction (1891)

Discovered by Italian chemist Pietro Biginelli, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[4][5] This multicomponent approach offers a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The acidic catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack by urea. The choice of a β-ketoester provides the three-carbon backbone required for the pyrimidinone ring. The reaction is often carried out in a protic solvent like ethanol to facilitate proton transfer steps and solubilize the reactants.

The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.[5]

Caption: The key steps in the Biginelli reaction mechanism.

The Modern Synthesis Era: Efficiency, Diversity, and Sustainability

While the classical methods remain valuable, the demands of modern drug discovery for rapid, efficient, and environmentally benign syntheses have spurred the development of a plethora of new methodologies.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized pyrimidinone synthesis, dramatically reducing reaction times from hours to minutes and often improving yields.[5][6][7]

Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This acceleration of reaction rates is particularly beneficial for multicomponent reactions like the Biginelli synthesis. Solvent-free microwave-assisted protocols further enhance the green credentials of these methods.[5]

Multicomponent Reactions (MCRs)

The Biginelli reaction is a classic example of an MCR, and the principles of this approach have been expanded to develop novel, highly efficient syntheses of diverse pyrimidinone scaffolds.[8][9] These reactions, where three or more reactants combine in a single pot to form a complex product, are highly atom-economical and ideal for generating chemical libraries for high-throughput screening.

The Rise of Catalysis

The development of novel catalysts has been a major driving force in the evolution of pyrimidinone synthesis. Catalysts can enhance reaction rates, improve yields, and in some cases, introduce stereoselectivity.

-

Lewis and Brønsted Acid Catalysis: A wide range of Lewis acids (e.g., Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., sulfamic acid) have been employed to improve the efficiency of the Biginelli reaction under milder conditions.[1][5][10]

-

Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative for pyrimidinone synthesis.[11]

-

Transition Metal Catalysis: Transition metal complexes, such as those based on iridium, have enabled novel multicomponent syntheses of pyrimidines from readily available alcohols.[8][12]

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable methods for pyrimidinone synthesis. These "green" approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.[13] Key strategies include:

-

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with mechanical grinding (mechanochemistry) or under microwave irradiation, reduces volatile organic compound emissions.[14]

-

Aqueous Media: Using water as a solvent is a highly attractive green alternative.[15]

-

Reusable Catalysts: The development of solid-supported or recyclable catalysts minimizes waste and improves the overall efficiency of the synthetic process.

Comparative Analysis of Pyrimidinone Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and equipment. The following table provides a comparative overview of some key methodologies.

| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Strong Base | Varies | Moderate | Versatile for substituted pyrimidines | Often requires harsh conditions |

| Classical Biginelli | Aldehyde, β-Ketoester, Urea | HCl, Reflux in Ethanol | 1.5 - 4 hours | ~60-85% | One-pot, simple procedure | Moderate yields, long reaction times |

| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea | Sulfamic Acid, Solvent-free | 2 - 5 minutes | 88-96% | Rapid, high yields, green | Requires microwave reactor |

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Not Specified | Up to 93% | Sustainable, uses readily available alcohols | Requires specialized catalyst |

| Ultrasound-Assisted Synthesis | Aldehyde, Malononitrile, Urea | Morpholine, Water | 20 - 30 minutes | High | Rapid, green, simple setup | Yields can be substrate-dependent |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key pyrimidinone synthesis reactions.

Protocol for Microwave-Assisted, Solvent-Free Biginelli Reaction

This protocol is a green and highly efficient method for the synthesis of dihydropyrimidinones.[5][10]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Sulfamic acid (20 mol%)

-

Domestic microwave oven

-

100 mL beaker

-

Watch glass

-

Ice bath

-

Ethanol for recrystallization

Procedure:

-

In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and sulfamic acid (20 mol%).

-

Cover the beaker with a watch glass.

-

Place the beaker in a domestic microwave oven and irradiate at a low power setting (e.g., 300W) for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Add ice-cold water to the beaker to precipitate the solid product.

-

Collect the solid by filtration, wash thoroughly with water to remove any unreacted urea, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol for Ultrasound-Assisted Synthesis in Aqueous Media

This protocol utilizes ultrasonic irradiation to promote the reaction in an environmentally friendly aqueous medium.[10]

Materials:

-

Substituted aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Urea or thiourea (1 mmol)

-

Morpholine (0.5 mmol)

-

Water (10 mL)

-

Ultrasonic bath

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, prepare a mixture of the substituted aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1 mmol) in 10 mL of water.

-

Add a catalytic amount of morpholine (0.5 mmol) to the mixture.

-

Place the reaction vessel in an ultrasonic bath and irradiate for 20-30 minutes. Monitor the reaction progress by TLC.

-

Upon completion, the solid product will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure product.

Conclusion and Future Outlook

The synthesis of pyrimidinones has undergone a remarkable evolution, driven by the enduring importance of this heterocyclic core in medicinal chemistry. From the classical one-pot reactions of the 19th century to the highly efficient and sustainable methodologies of today, the field continues to advance. The future of pyrimidinone synthesis will likely see a greater emphasis on the development of highly selective and asymmetric catalytic methods, the use of flow chemistry for continuous manufacturing, and the application of computational tools for the rational design of novel synthetic routes.[1][16] As our understanding of the biological roles of pyrimidinones deepens, the demand for innovative and efficient synthetic strategies will undoubtedly continue to grow, opening new avenues for the discovery of next-generation therapeutics.

References

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT, 16(2). [Link]

-

Xavier, A. L., et al. (2014). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Chemistry Proceedings, 1(2). [Link]

-

Pai, S. B., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 24(11), 5217-5219. [Link]

-

Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. [Link]

-

Scheme 27: Two proposed mechanisms for pyrimidinone synthesis. (n.d.). ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 868243. [Link]

-

Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]

-

Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science, 9(12), 59-65. [Link]

-

Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

-

Sutar, N. R., et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology, 16(2). [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN Journal of Chemistry, 16(3), 1957-1963. [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2), 527-536. [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2021). SciSpace. [Link]

-

Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2024). Organic and Medicinal Chemistry International Journal. [Link]

-

Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. (2015). ResearchGate. [Link]

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Oriental Journal of Chemistry, 36(6), 1001-1015. [Link]

-

Sonawane, R. P., & Shinde, S. S. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 33, 1-7. [Link]

-

A plausible catalytic cycle for pyrimidine synthesis. (n.d.). ResearchGate. [Link]

-

Mechanism Ni‐catalyzed pyrimidine synthesis. (n.d.). ResearchGate. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]

-

Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2024). Organic and Medicinal Chemistry International Journal. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Oriental Journal of Chemistry, 36(6), 1001-1015. [Link]

-

Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (2013). ResearchGate. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica, 8(1), 324-333. [Link]

-

Synthesis of pyrimidine derivatives under solvent-free conditions. (2017). ResearchGate. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. growingscience.com [growingscience.com]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 7. ijres.org [ijres.org]

- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 16. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]

An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-5-propyl-4(1H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Methyl-5-propyl-4(1H)-pyrimidinone is a heterocyclic organic compound with a pyrimidine core, a structural motif prevalent in numerous biologically active molecules.[1] Its utility in research and potential as a scaffold in drug discovery necessitates a thorough understanding of its physicochemical properties.[1][2] This guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. We will delve into the factors governing its solubility in various solvent systems and explore its stability profile under diverse environmental conditions. This document is intended to be a vital resource for researchers, enabling them to design robust experimental protocols, develop stable formulations, and accurately interpret analytical data.

Introduction: The Pyrimidinone Core in Drug Discovery

The pyrimidinone ring system is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their ability to interact with biological targets, which in turn is governed by their solubility and stability. This compound, with its characteristic alkyl substitutions, presents a unique physicochemical profile that warrants detailed investigation. Understanding these properties is not merely an academic exercise; it is a critical step in the journey from a promising lead compound to a viable therapeutic candidate. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide, therefore, aims to provide a deep dive into these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before exploring its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [4] |

| Molecular Weight | 152.19 g/mol | [4] |

| Appearance | White to off-white solid/crystal | [4] |

| Melting Point | 119-123 °C | [4] |

| Predicted Boiling Point | 239.1 ± 23.0 °C | [4] |

| Predicted Density | 1.10 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 9.62 ± 0.50 | [4] |

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its solubility is influenced by the interplay of its crystalline structure, the polarity of the solvent, temperature, and the pH of the medium.

General Solubility Observations

Commercial suppliers describe this compound as being slightly soluble in chloroform and methanol.[4] This qualitative information suggests a molecule with moderate polarity. The presence of the polar pyrimidinone core with its capacity for hydrogen bonding is countered by the nonpolar methyl and propyl substituents.

Factors Influencing Solubility

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] For this compound, solvents with a polarity that can effectively solvate both the polar pyrimidinone ring and the nonpolar alkyl chains will exhibit the highest solubilizing capacity. A mixture of polar and non-polar solvents, or co-solvent systems, may be particularly effective.[6]

-

Temperature: The dissolution of most solid compounds, including pyrimidinone derivatives, is an endothermic process.[7] Consequently, the solubility of this compound is expected to increase with rising temperature. This relationship can be quantified and is crucial for developing crystallization and formulation processes.

-

pH: The predicted pKa of 9.62 suggests that this compound is a weak acid.[4] Therefore, its aqueous solubility is expected to be pH-dependent. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the molecule will deprotonate to form a more soluble conjugate base. Understanding the pH-solubility profile is critical for predicting its behavior in physiological environments and for the development of oral dosage forms.

Experimental Determination of Solubility

A robust determination of the solubility of this compound requires well-defined experimental protocols.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the measured concentration represents the true thermodynamic solubility and not a transient supersaturated state. The use of a validated HPLC method provides the necessary specificity and sensitivity for accurate quantification.

For early-stage drug discovery, where compound availability is limited, kinetic solubility assays provide a more rapid assessment.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Dilution and Precipitation: Add small aliquots of the stock solution to an array of aqueous buffers in a microtiter plate. The introduction of the aqueous anti-solvent will induce precipitation.

-

Analysis: Measure the turbidity of the resulting solutions or quantify the concentration of the compound remaining in solution after a defined incubation period and filtration.

Causality Behind Experimental Choices: This method mimics the conditions a compound experiences when a concentrated DMSO stock is diluted into an aqueous biological assay medium. While not a measure of true thermodynamic solubility, it provides a valuable indication of a compound's propensity to precipitate under these common experimental conditions.

Stability Profile: Ensuring Molecular Integrity

The stability of a drug substance is paramount to its safety and efficacy. Degradation can lead to a loss of potency and the formation of impurities with potentially adverse effects. A comprehensive stability assessment of this compound involves subjecting the molecule to a range of stress conditions.

General Degradation Pathways of the Pyrimidine Core

The pyrimidine ring, while aromatic, is susceptible to degradation under certain conditions. Common degradation pathways include:

-

Hydrolysis: The amide-like bonds within the pyrimidinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening.

-

Oxidation: The pyrimidine ring can be susceptible to oxidative degradation, leading to the formation of various oxidized byproducts.

-

Photodegradation: Exposure to ultraviolet light can induce photochemical reactions, including the formation of photohydrates and other photoproducts.[8]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for elucidating the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[9]

Stress Conditions:

-

Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.[9]

Analysis:

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.

Causality Behind Experimental Choices: The use of a range of stressors ensures that all likely degradation pathways are explored. The development of a stability-indicating HPLC method is critical, as it must be capable of separating the intact drug from all potential degradation products, thus ensuring accurate quantification of stability.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is the cornerstone of any stability study.

Method Development Strategy:

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like pyrimidinone derivatives.[10]

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the parent compound and its degradation products.[10]

-

Detector Wavelength Selection: The UV detection wavelength should be chosen at the absorbance maximum of this compound to ensure maximum sensitivity.

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Trustworthiness of the Protocol: A validated stability-indicating method provides a self-validating system. The ability to achieve mass balance (i.e., the sum of the parent compound and all degradation products remains constant over time) is a strong indicator of the method's ability to detect all significant degradants.

Data Visualization and Interpretation

Solubility Data Summary

While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| pH 5.0 Buffer | 25 | Data to be determined | Data to be determined |

| pH 7.4 Buffer | 25 | Data to be determined | Data to be determined |

| pH 9.0 Buffer | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Slightly Soluble[4] | Data to be determined |

| Chloroform | 25 | Slightly Soluble[4] | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

Stability Data Summary

The results of forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Duration | % Degradation | Major Degradation Products |

| 0.1 M HCl, 80 °C | 24 hours | Data to be determined | To be identified |

| 0.1 M NaOH, 60 °C | 8 hours | Data to be determined | To be identified |

| 3% H₂O₂, RT | 24 hours | Data to be determined | To be identified |

| Dry Heat, 100 °C | 48 hours | Data to be determined | To be identified |

| Photostability (ICH Q1B) | - | Data to be determined | To be identified |

Graphical Representations of Key Workflows and Concepts

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Forced Degradation Study Workflow.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is limited in the public domain, the principles and methodologies outlined herein provide a robust roadmap for its characterization. The slight solubility in methanol and chloroform suggests that formulation strategies may require the use of co-solvents or other solubility enhancement techniques. The pyrimidinone core's known susceptibility to hydrolysis and photodegradation underscores the importance of conducting thorough forced degradation studies to identify potential liabilities and to develop stable formulations with appropriate storage conditions and packaging.

Future work should focus on generating empirical data for the solubility of this compound in a wider range of pharmaceutically relevant solvents and at various pH values. Detailed stability studies to identify and characterize its degradation products are also crucial. Such data will not only be invaluable for the development of this specific compound but will also contribute to a broader understanding of the structure-property relationships of substituted pyrimidinones, thereby aiding in the design of future drug candidates with optimized physicochemical properties.

References

-

Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

-

ACS Publications. (2022, February 22). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. Retrieved from [Link]

-

ACS Publications. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 103980-68-3| Chemical Name : this compound. Retrieved from [Link]

-

Ibrahim, M. N. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Thermal stability of a ureidopyrimidinone model compound. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022, December 31). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 11). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Retrieved from [Link]

-

PubMed. (n.d.). Degradation Kinetics of a Substituted Carbinolamine in Aqueous Media. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 103980-68-3| Chemical Name : this compound. Retrieved from [Link]

-

ACS Publications. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain | Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Solubility of organic solutes in ethanol/water mixtures. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

PubMed. (n.d.). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. Retrieved from [Link]

-

MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Retrieved from [Link]

-

PubMed. (2016, March 1). Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

University of Arizona. (n.d.). Solubility of organic solutes in ethanol/water mixtures. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

Monash University. (n.d.). Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 103980-68-3 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. jetir.org [jetir.org]

The Therapeutic Promise of Pyrimidinone Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrimidinone core, a privileged scaffold in medicinal chemistry, has given rise to a diverse and expanding class of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of pyrimidinone derivatives for researchers, scientists, and drug development professionals. We will delve into their significant potential in oncology, virology, and inflammatory diseases, supported by detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams. This guide aims to serve as a comprehensive resource to accelerate the discovery and development of next-generation pyrimidinone-based therapeutics.

Introduction: The Pyrimidinone Scaffold - A Versatile Pharmacophore

Pyrimidinone, a six-membered heterocyclic organic compound, is a fundamental building block in numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with a wide array of biological targets with high affinity and selectivity. The structural versatility of the pyrimidinone ring allows for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of pyrimidinone-based compounds with potent anticancer, antiviral, and anti-inflammatory activities.[1][2][3] This guide will provide a detailed overview of the therapeutic landscape of these promising molecules.

Anticancer Applications: Targeting Key Signaling Pathways

Pyrimidinone derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors.[4] By targeting key enzymes in cancer cell signaling cascades, these compounds can effectively halt cell proliferation, induce apoptosis, and inhibit tumor growth.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many pyrimidinone-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and angiogenesis.

EGFR Signaling Pathway and Inhibition:

EGFR activation triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[7][8] Pyrimidinone-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[9][10]

Caption: VEGFR-2 signaling pathway and the anti-angiogenic effect of pyrimidinone inhibitors.

Synthesis and Characterization of Anticancer Pyrimidinone Derivatives

A general and efficient method for the synthesis of bioactive pyrimidinone derivatives involves a multi-step process starting from readily available precursors. [5][11] Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine-based EGFR Inhibitor [5]

-

Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide. This intermediate is prepared through a five-step sequence starting from commercially available reagents. The final step involves the removal of a protecting group to yield the desired amine.

-

Step 2: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide. The amine from Step 1 is reacted with 2,4-dichloro-5-trifluoromethylpyrimidine in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to drive the nucleophilic aromatic substitution.

-

Step 3: Synthesis of the final EGFR inhibitor. The product from Step 2 is then reacted with a substituted aniline, for example, 4-nitroaniline, in the presence of a palladium catalyst and a base to afford the final pyrimidinone derivative.

-

Purification and Characterization: The final compound is purified by column chromatography on silica gel. The structure and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. [11]

In Vitro and In Vivo Evaluation of Anticancer Activity

The anticancer potential of synthesized pyrimidinone derivatives is assessed through a series of in vitro and in vivo assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [12][13]

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours. [14]2. Compound Treatment: Treat the cells with serial dilutions of the pyrimidinone derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Cytotoxic Activity of Representative Pyrimidinone Derivatives against Various Cancer Cell Lines

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |

| Derivative 1 | 15.3 | 15.6 | - | - | [9] |

| Derivative 2 | 21.4 | 10.9 | - | - | [9] |

| Derivative 3 | - | - | 60.9 | 66.6 | [15] |

| Derivative 4 | - | - | 58.2 | 65.8 | [15] |

| Derivative 5 | 148 | 74.8 | 76.92 | 96.25 | [13] |

| Derivative 6 | 68.75 | 17.50 | 73.08 | 43.75 | [13] |

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model [2][16]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the pyrimidinone derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

-

Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Antiviral Applications: Combating Viral Infections

Pyrimidinone derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including herpes simplex virus (HSV) and influenza virus. [17][18]Their mechanisms of action often involve targeting viral entry, replication, or egress.

Mechanism of Action: Inhibition of Viral Entry and Replication

Recent studies have shown that certain spiropyrimidinone derivatives can inhibit HSV-2 infection primarily at the viral adsorption stage. [1]These compounds are thought to interact with viral envelope proteins or host cell receptors, preventing the virus from attaching to and entering the host cell. Other pyrimidinone nucleoside analogs have been shown to inhibit viral DNA synthesis by targeting the virus-specified thymidine kinase. [2][3] Against influenza virus, some pyrimidinone derivatives are proposed to interfere with the viral RNA-dependent RNA polymerase, a key enzyme in viral replication. [17] Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [19]

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the pyrimidinone derivative.

-

Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death caused by viral replication).

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the EC50 value, which is the effective concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Pyrimidinone derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response. [20][21]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrimidinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. [22]More recently, pyrimidinone derivatives have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. [20][21][23]NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. [24] Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [25][26][27][28]

-

Animal Model: Use rats or mice as the animal model.

-

Compound Administration: Administer the pyrimidinone derivative orally or intraperitoneally.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the subplantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions